
Methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H20ClN3O3 and its molecular weight is 325.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- 2,4piperidinedione-3-carboxylic acid methyl ester and its derivatives have applications in the synthesis of natural products and pharmacologically interesting compounds. Decarbomethoxylation and alkylation studies on these compounds have been reported (Ibenmoussa et al., 1998).
Gastric Antisecretory Agents
- 4-(Diphenylmethyl)-1-piperidinemethanimine and its analogs have been studied for their potential as nonanticholinergic gastric antisecretory drugs, useful in the treatment of peptic ulcer disease (Scott et al., 1983).
Anticonvulsant Enaminones
- The crystal structures of three anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined. These compounds adopt specific conformations that are relevant to their anticonvulsant activity (Kubicki et al., 2000).
Dopamine D4 Receptor Ligands
- 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole and related compounds have been explored as human dopamine D4 receptor ligands with potential applications in neuroscience and pharmacology (Rowley et al., 1997).
Aurora Kinase Inhibitor
- Compounds including piperidine-4-carboxylic acid derivatives have been studied for their potential in treating cancer by inhibiting Aurora A kinase (ヘンリー,ジェームズ, 2006).
Cannabinoid Receptor Antagonists
- N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide is a potent and selective antagonist for the CB1 cannabinoid receptor, with implications for developing drugs to treat the side effects of cannabinoids (Shim et al., 2002).
Spasmolytic Effects
- A synthetic piperidine derivative has been evaluated for its myolytic action on the smooth musculature of guinea pig intestine, suggesting potential therapeutic applications in conditions involving smooth muscle spasms (Stochla & Grzybek-Kania, 1975).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[(2-chlorophenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-22-15(21)19-8-6-11(7-9-19)10-17-14(20)18-13-5-3-2-4-12(13)16/h2-5,11H,6-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRWCTBKRDXEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
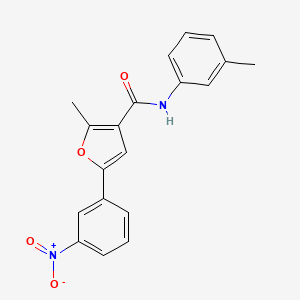
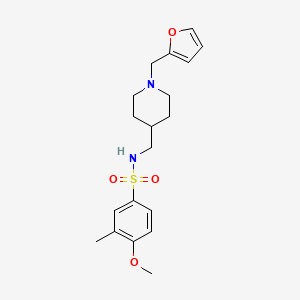
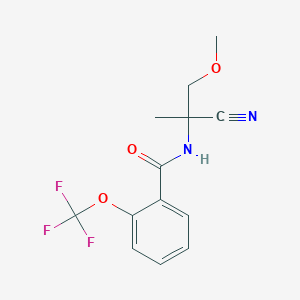
![2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2482630.png)
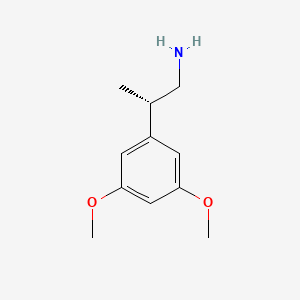
![N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2482633.png)
![3-[(2R,6S)-2-Ethyl-6-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2482634.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2482637.png)
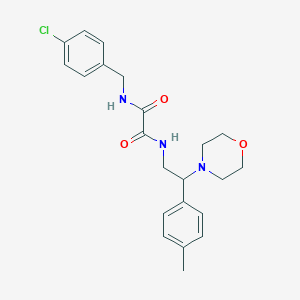
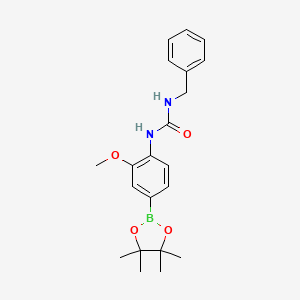
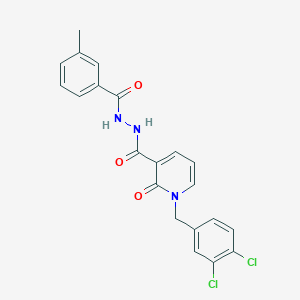
![3-[1-(2-Methylbenzoyl)-4-piperidyl]propanoic acid](/img/structure/B2482643.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2482648.png)
![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2482649.png)
